

5-Bromo-8-chloroisoquinoline molecular weight and formula

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Compound of Interest

Compound Name: 5-Bromo-8-chloroisoquinoline

Cat. No.: B1532089

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An In-Depth Technical Guide to **5-Bromo-8-chloroisoquinoline**: Properties, Synthesis, and Applications

Abstract

5-Bromo-8-chloroisoquinoline is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and organic synthesis. As a substituted isoquinoline, it belongs to a class of scaffolds known for a wide range of biological activities. The presence of two distinct halogen atoms at the C5 and C8 positions provides orthogonal reactivity, making it a highly versatile building block for the synthesis of complex molecular architectures and potential pharmaceutical agents. This guide provides a comprehensive overview of its core molecular attributes, physicochemical properties, a plausible and detailed synthetic methodology grounded in established protocols, and its potential applications in drug discovery and materials science.

Core Molecular Attributes

5-Bromo-8-chloroisoquinoline is an aromatic compound featuring an isoquinoline core, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. The specific substitution pattern is critical to its chemical identity and reactivity.

Attribute	Data	Source(s)
IUPAC Name	5-Bromo-8-chloroisoquinoline	N/A
Molecular Formula	C ₉ H ₅ BrClN	[1][2][3][4]
Molecular Weight	242.50 g/mol (Conventional) 242.4997 g/mol (Monoisotopic)	[1][2][3][5]
CAS Number	956003-79-5	[1][2][4]
Canonical SMILES	C1=CN=C2C(=C1)C(=CC=C2Cl)Br	[1]
Appearance	White to off-white or pale yellow crystalline powder	[1][5]

Physicochemical Properties

The physical characteristics of **5-Bromo-8-chloroisoquinoline** are dictated by its rigid, aromatic structure and the presence of polar carbon-halogen bonds. These features influence its solubility, melting point, and density, which are critical parameters for its use in synthetic protocols.

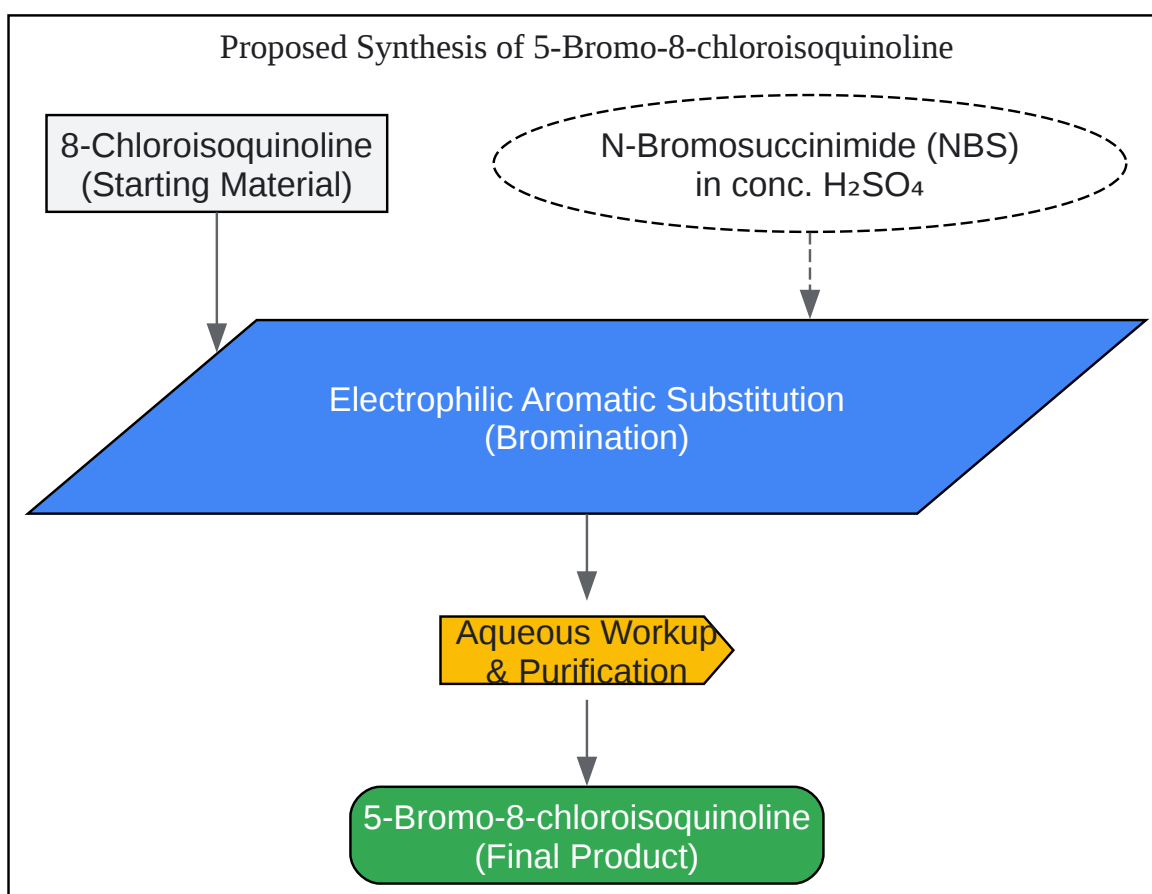
Property	Value	Source(s)
Melting Point	73-77 °C	[5]
Density	~1.69 g/cm ³	[5]
Solubility	Soluble in organic solvents such as DMSO and ethanol; limited solubility in water.	[1][5]
Purity	Typically available at ≥95% or ≥98%	[1][5]

The limited aqueous solubility is typical for polycyclic aromatic hydrocarbons, while its solubility in polar aprotic solvents like DMSO makes it amenable to a wide range of reaction conditions, particularly in nucleophilic substitution and cross-coupling reactions.

Synthesis and Mechanistic Insights

While a specific, published synthesis for **5-Bromo-8-chloroisoquinoline** is not readily available, a highly plausible and efficient route can be designed based on well-established methodologies for the regioselective halogenation of the isoquinoline core. The synthesis of related compounds, such as 5-bromoisoquinoline and 5-bromo-8-nitroisoquinoline, provides a robust template for this process.^{[6][7]}

The proposed strategy involves a selective electrophilic bromination of 8-chloroisoquinoline. The isoquinoline ring system is electron-deficient; therefore, electrophilic substitution requires strongly acidic conditions to activate the ring. The reaction proceeds with high regioselectivity, favoring substitution at the C5 position.



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Caption: Proposed workflow for the synthesis of **5-Bromo-8-chloroisoquinoline**.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the validated synthesis of 5-bromoisoquinoline and represents a self-validating system for achieving the target compound.^{[6][7]}

Step 1: Reaction Setup

- In a three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and a nitrogen inlet, add concentrated sulfuric acid (96%, ~8 volumes relative to starting material).
- Cool the acid to 0°C in an ice-water bath.
- Slowly add 8-chloroisoquinoline (1.0 eq) to the stirred acid, ensuring the internal temperature does not exceed 25-30°C. Causality: This exothermic dissolution must be controlled to prevent degradation.

Step 2: Bromination

- Once dissolution is complete, cool the reaction mixture to between -25°C and -20°C using a dry ice/acetone bath.
- Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise, vigorously stirring while maintaining the internal temperature between -22°C and -25°C. Causality: Strict temperature control is paramount. It ensures high regioselectivity for the C5 position and suppresses the formation of undesired dibrominated byproducts, which are difficult to remove.
- Stir the mixture at this temperature for 2-4 hours until analysis (e.g., TLC or LC-MS) shows complete consumption of the starting material.

Step 3: Workup and Isolation

- Carefully pour the reaction mixture onto crushed ice (~10x the volume of the acid). This quenches the reaction and precipitates the product salt.

- Neutralize the acidic solution by the slow addition of a base (e.g., concentrated aqueous ammonia or NaOH solution), keeping the temperature below 30°C with an ice bath. The free base of the product will precipitate. Causality: The product is soluble in strong acid; neutralization is required for its precipitation and isolation.
- Isolate the crude solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

Step 4: Purification

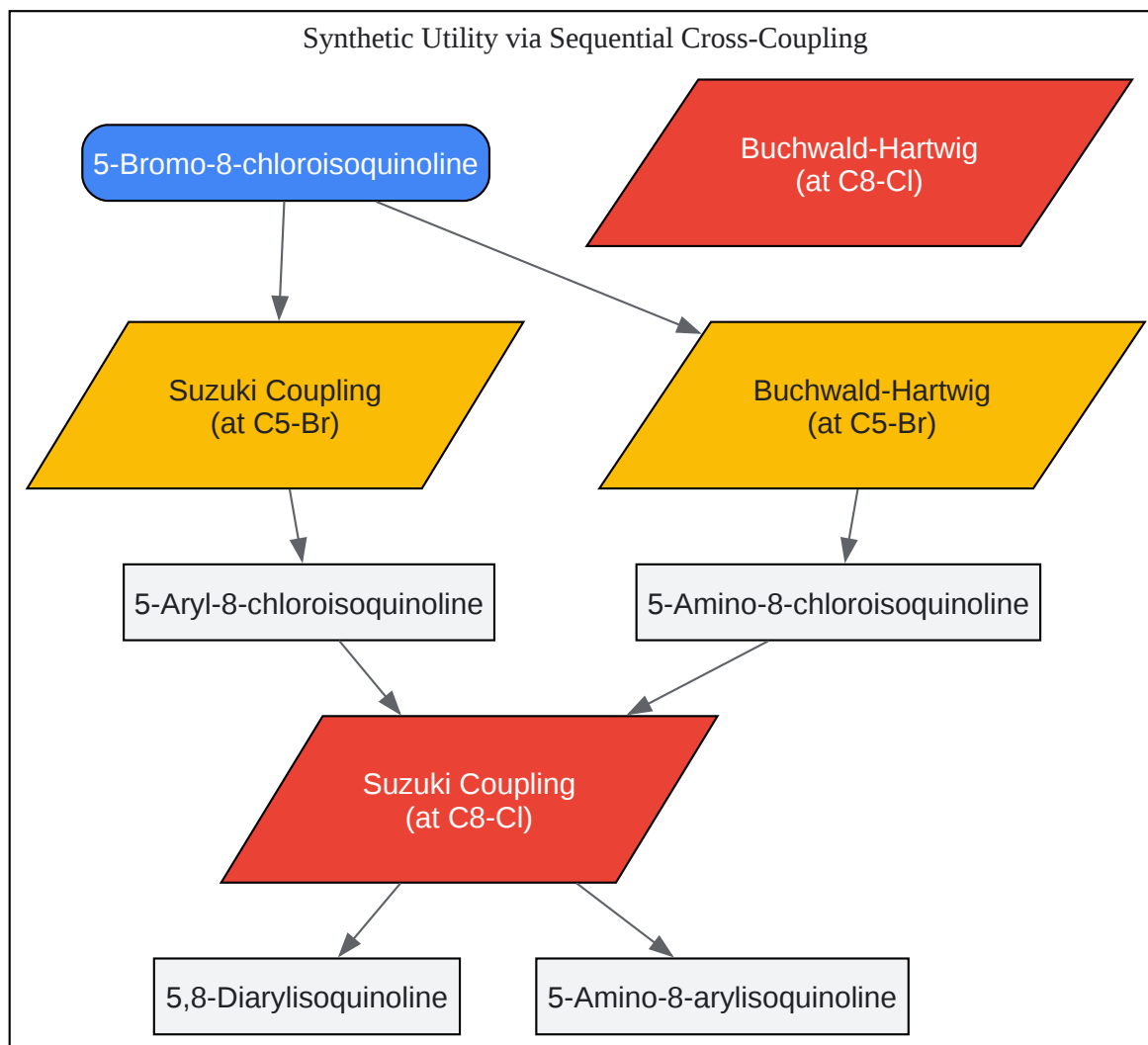
- Air-dry the crude solid.
- Recrystallize the product from a suitable solvent system (e.g., ethanol/water or heptane/toluene) to yield pure **5-Bromo-8-chloroisoquinoline**. Causality: Recrystallization removes any remaining starting material and isomeric impurities, yielding a product of high purity suitable for further applications.

Applications in Research and Drug Development

The true value of **5-Bromo-8-chloroisoquinoline** lies in its potential as a versatile intermediate for constructing more complex molecules. The differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions allows for sequential, site-selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond under standard palladium-catalyzed conditions (e.g., Suzuki, Stille, Buchwald-Hartwig amination). This feature enables a programmed approach to molecular elaboration.

This scaffold is valuable for:

- **Pharmaceutical Synthesis:** Halogenated isoquinolines are precursors to compounds with potential biological activities, including anticancer and antimicrobial properties.^{[1][8]}
- **Fragment-Based Drug Discovery:** It serves as a core fragment that can be elaborated to probe interactions with biological targets.
- **Organic Electronics:** Polycyclic aromatic nitrogen heterocycles are being explored for applications in organic light-emitting diodes (OLEDs) and other electronic materials.



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Caption: Selective functionalization pathways for **5-Bromo-8-chloroisoquinoline**.

Safety and Handling

As with many halogenated organic compounds, **5-Bromo-8-chloroisoquinoline** should be handled with appropriate safety precautions.[1]

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials.[5]

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